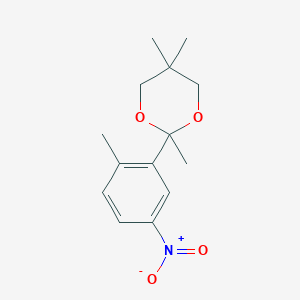

2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane

Description

Properties

IUPAC Name |

2,5,5-trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10-5-6-11(15(16)17)7-12(10)14(4)18-8-13(2,3)9-19-14/h5-7H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCSWLBQDAOPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C2(OCC(CO2)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include the reaction of a nitrophenyl derivative with a dioxane precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would be optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous processes. The choice of equipment, reaction conditions, and purification methods would be tailored to ensure consistent quality and efficiency. Techniques such as distillation, crystallization, and chromatography might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form different products.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Research has indicated that derivatives of nitrophenyl compounds can exhibit significant biological activities. For instance, compounds similar to 2,5,5-trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane have been explored for their potential as antitumor agents . Studies suggest that modifications to the nitrophenyl group can enhance the efficacy against various cancer cell lines .

Neuroprotective Agents

Recent investigations into compounds targeting specific kinase families have shown that similar structures may possess neuroprotective properties. For example, compounds with dioxane frameworks have been studied for their ability to protect motor neurons in models of neurodegenerative diseases . The structural similarity of this compound suggests it could be a candidate for further research in this area.

Material Science

The stability and unique properties of dioxane derivatives make them suitable for applications in material science. They can serve as intermediates in the synthesis of polymers and other materials with specialized properties. The ability to modify the dioxane structure allows for the tailoring of materials for specific applications such as coatings or adhesives.

Case Studies

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar 1,3-Dioxane Derivatives

Below is a comparative analysis of 2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane with structurally analogous compounds, focusing on substituents, stability, and applications:

Notes:

- Thermal Stability : The nitro group in the target compound reduces stability compared to alkyl- or phenyl-substituted derivatives, aligning with trends observed in 5-nitro-1,3-dioxanes .

- Reactivity : The bromopropyl derivative (C₁₁H₂₁BrO₂) undergoes acid-catalyzed reactions to form dithianes or ketones, suggesting similar pathways for the target compound under acidic conditions .

- Stereochemical Complexity : The phenyl-substituted analog (C₁₃H₁₈O₂) shares configurational similarities (α-orientation of substituents) with the target compound, confirmed via ROESY correlations .

Research Findings and Implications

Thermal Decomposition: Computational studies indicate that nitro-substituted 1,3-dioxanes decompose via cleavage of the C-NO₂ bond, releasing HNO₂. This contrasts with alkyl-substituted derivatives, which exhibit higher stability .

Acid-Catalyzed Reactions : The target compound may react with protic acids (e.g., p-toluenesulfonic or oxalic acid) to yield secondary products, as seen in analogous bromopropyl derivatives .

Structural Analogues: Derivatives with aliphatic chains (e.g., 3-methylbutyl) demonstrate higher hydrophobicity (LogP ~3.5), while nitroaromatic variants show increased polarity due to the -NO₂ group .

Notes and Precautions

- Handling : Avoid prolonged exposure to heat or strong acids to prevent decomposition.

- Synthesis : Optimize acetalation conditions (e.g., solvent, catalyst) to enhance yield, as demonstrated in terephthalic aldehyde-derived dioxanes .

- Characterization : Use X-ray crystallography (SHELX programs) for precise stereochemical determination .

Biological Activity

2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane (CAS No. 217197-03-0) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C15H19N1O3. The compound features a dioxane ring structure that is substituted with a nitrophenyl group, which may influence its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the importance of the nitro group in enhancing the antimicrobial efficacy of related dioxane derivatives against various bacterial strains .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results demonstrated that certain derivatives of dioxanes can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, derivatives with similar structural motifs have shown IC50 values in the micromolar range against breast and lung cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of both the nitrophenyl and dioxane moieties plays a crucial role in modulating its interaction with biological targets. Studies suggest that modifications to the alkyl groups can significantly alter its potency and selectivity .

Case Study 1: Anticancer Activity

A recent study investigated a series of dioxane derivatives including this compound for their anticancer properties. The study reported that the compound exhibited significant growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with an IC50 value of approximately 15 µM . The mechanism was linked to activation of caspase pathways leading to programmed cell death.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H19N1O3 |

| CAS Number | 217197-03-0 |

| Antimicrobial MIC | 32 µg/mL against S. aureus |

| Cytotoxic IC50 | ~15 µM against MCF-7 |

| Structural Features | Dioxane ring, nitrophenyl substitution |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves acid-catalyzed cyclocondensation between 1,3-propanediol derivatives and nitroaryl-substituted carbonyl compounds. For example, toluenesulfonic acid in refluxing toluene with a Dean-Stark trap ensures efficient water removal, improving yield and purity . Structural analogs (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid) have been synthesized using similar methods, with crystallographic data confirming regioselectivity .

Q. How can X-ray crystallography and SHELX software refine the crystal structure of this compound?

- Methodology : Single-crystal X-ray diffraction data collection (e.g., Mo-Kα radiation, λ = 0.71073 Å) followed by refinement using SHELXL. Bond lengths, angles, and torsion angles (e.g., C1—C2—C5 = 108.49°, O1—C1—C2—C5 = 22.55°) are validated against SHELX-derived parameters . Displacement parameters and hydrogen bonding networks are analyzed to resolve steric effects from methyl and nitro groups .

Q. What spectroscopic techniques are critical for characterizing the nitroaryl and dioxane moieties?

- Methodology :

- NMR : H and C NMR identify methyl group splitting (e.g., 2,5,5-trimethyl signals at δ 1.2–1.4 ppm) and nitroaryl proton coupling patterns.

- IR : Stretching vibrations at ~1520 cm (NO) and ~1100 cm (C-O-C) confirm functional groups .

Advanced Research Questions

Q. What computational models explain the thermal decomposition mechanism of nitro-substituted 1,3-dioxanes?

- Methodology : Density Functional Theory (DFT) at B3LYP/6-31G** level predicts decomposition pathways. For 5-nitro-1,3-dioxanes, homolytic cleavage of the C-NO bond initiates HNO release, followed by ring-opening via β-scission. Transition-state analysis reveals activation energies (~120 kJ/mol) consistent with experimental thermogravimetric data .

Q. How do steric and electronic effects of the 2-methyl-5-nitrophenyl group influence conformational stability?

- Methodology : Comparative crystallography of analogs (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride) shows that the nitro group induces chair-to-boat distortions. Torsion angles (e.g., O1—C1—C2—C5 = 179.70°) and van der Waals radii calculations quantify steric clashes between substituents .

Q. What catalytic strategies improve isomer resolution in 1,3-dioxane derivatives?

- Methodology : Piperidine-catalyzed protection of carbonyl groups generates cis/trans-1,3-dioxane mixtures. Chiral HPLC (e.g., Chiralpak IA column) with hexane/ethanol eluents separates isomers, while H-NMR coupling constants (e.g., = 6–8 Hz vs. = 10–12 Hz) validate configurations .

Q. How do 1,3-dioxane derivatives interact with biological targets, such as enzymes or fluorescence probes?

- Methodology : Fluorescence assays (λ = 365 nm, λ = 452 nm) demonstrate that 1,3-dioxane acetals (e.g., tricyclic chromenones) act as slow-release prodrugs. XBP-1s suppression in cellular models correlates with acetal stability (t = 24–48 hrs) .

Data Contradictions and Resolution

- Thermal Decomposition Pathways : Experimental studies propose HNO release via heterolytic cleavage , while computational models favor homolytic mechanisms. Resolution requires isotopic labeling (e.g., NO) and EPR spectroscopy to detect radical intermediates .

- Crystal Packing Effects : Discrepancies in reported bond angles (e.g., C5—C2—C6 = 118.48° vs. 112.14°) arise from lattice forces. Hirshfeld surface analysis distinguishes intramolecular strain from intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.